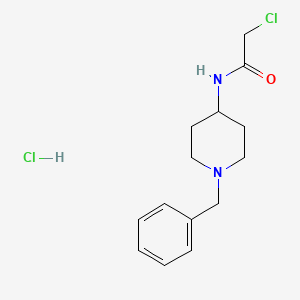

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride

Description

N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride (CAS: 865431-95-4) is a chloroacetamide derivative featuring a benzyl-substituted piperidine core. Its molecular formula is C₁₄H₁₉ClN₂O·HCl, with a molar mass of 303.23 g/mol (hydrochloride form) . The compound is widely utilized in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis. Its hydrochloride form enhances aqueous solubility, making it suitable for biological studies . The compound is supplied globally by multiple manufacturers, including Weifang Kaihong Chemical Co., Ltd. (China) and TCI-US, reflecting its industrial relevance .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O.ClH/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12;/h1-5,13H,6-11H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSHKCONKMKZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCl)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, which include benzyl piperidine derivatives, demonstrated high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds induced cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activity, suggesting their potential as effective anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study screened a variety of N-(substituted phenyl)-2-chloroacetamides, including derivatives of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride, against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that these compounds exhibit significant antimicrobial effects, particularly against Gram-positive bacteria . The structure-activity relationship analysis revealed that the presence of halogenated substituents on the phenyl ring enhances antimicrobial potency due to increased lipophilicity .

Synthesis and Structure-Activity Relationship

The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride involves a multi-step process that typically includes the reaction of benzylpiperidine with chloroacetyl chloride under controlled conditions. This synthetic pathway is essential for producing compounds with desired biological activities .

Table 1: Summary of Synthesis Steps

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Benzylpiperidine + Chloroacetyl chloride | Reflux in organic solvent | High |

| 2 | Purification via recrystallization | Room temperature | Moderate |

| 3 | Hydrochloric acid addition | Cooling to precipitate salt | High |

Case Studies

Case Study 1: Anticancer Compound Development

In a recent study, a derivative of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide was tested against multiple cancer cell lines. The compound exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating substantial efficacy compared to existing treatments like Cisplatin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of chloroacetamides related to N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride showed promising results against MRSA strains, highlighting its potential for treating resistant bacterial infections .

Mechanism of Action

The mechanism by which N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride

- Structure : Cyclopropyl substituent replaces benzyl at the piperidine nitrogen.

- Molecular Formula : C₁₀H₁₇ClN₂O·HCl; Molar Mass : 253.16 g/mol .

- Key Differences: Smaller, non-aromatic cyclopropyl group reduces steric bulk compared to benzyl. Used as a drug impurity reference standard, emphasizing its role in quality control .

2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide

2-(4-Benzoylphenoxy)-N-(1-benzyl-4-piperidinyl)acetamide Hydrochloride

- Structure: Incorporates a benzoylphenoxy-acetamide chain.

- Molecular Formula : Complex structure with multiple aromatic groups; CAS: 1781835-20-8 .

- Key Differences: Additional benzoylphenoxy group may enhance aromatic interactions with biological targets (e.g., receptors).

Data Table: Comparative Analysis

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 239.73 g/mol

- IUPAC Name : N-(1-benzylpiperidin-4-yl)-2-chloroacetamide

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and a chloroacetamide moiety that contributes to its biological activity.

2.1 Antimicrobial Activity

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride exhibit significant antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 8 µg/mL |

| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 16 µg/mL |

| N-(benzyl)-2-chloroacetamide | E. coli | 32 µg/mL |

2.2 Anti-Cholinesterase Activity

N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study reported that similar piperidine derivatives exhibited IC values ranging from 5 to 10 µM against AChE, indicating promising inhibitory effects .

| Compound | AChE IC (µM) | Mechanism of Action |

|---|---|---|

| Benzylpiperidine derivative | 7.5 | Competitive inhibition |

| Donepezil (standard) | 0.5 | Competitive inhibition |

2.3 Anticancer Activity

The anticancer potential of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride has been explored through its effects on various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with similar structures have demonstrated IC values in the range of 3 to 10 µM, indicating significant cytotoxicity against these cancer cells .

| Cell Line | Compound IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Induction of apoptosis via caspase activation |

| HepG2 | 3.21 | Cell cycle arrest at G2/M phase |

The biological activities of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE, which can enhance cholinergic transmission in the brain.

- Membrane Penetration : The lipophilic nature due to the benzyl group assists in crossing cellular membranes, allowing for effective intracellular action.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by increasing the Bax/Bcl-2 ratio and activating caspases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of chloroacetamides, including derivatives similar to N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride. The results indicated that these compounds effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with the most potent activities observed in halogenated derivatives .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives against neurodegeneration models. The study highlighted that compounds with similar structures significantly reduced AChE activity and improved cognitive functions in animal models, suggesting potential therapeutic applications in Alzheimer’s disease .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-benzylpiperidin-4-yl)-2-chloroacetamide hydrochloride?

The compound is typically synthesized via condensation reactions. For example, it can be generated by reacting isatin derivatives with N-(1-benzylpiperidin-4-yl)-2-chloroacetamide under basic conditions, followed by purification using column chromatography or recrystallization. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to ensure purity (>95%) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

X-ray crystallography is a gold standard for resolving molecular geometry, as demonstrated in studies of similar chloroacetamide derivatives. For instance, intramolecular hydrogen bonding and torsional angles (e.g., N–C–C–Cl = -12.1°) are critical parameters for confirming structural fidelity. Complementary methods like mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups .

Q. What are the primary pharmacological screening assays for this compound in neurodegenerative disease research?

Initial evaluations focus on enzyme inhibition assays targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer’s disease (AD). Protocols involve spectrophotometric measurement of enzyme activity using substrates like acetylthiocholine, with donepezil as a positive control. Anti-aggregation assays for amyloid-β and tau proteins are also performed using thioflavin T fluorescence .

Advanced Research Questions

Q. How can researchers design multi-target directed ligands (MTDLs) using this compound as a pharmacophore?

The benzylpiperidine moiety mimics donepezil’s AChE inhibitory activity, while the chloroacetamide group allows functionalization. Hybrid molecules are synthesized by conjugating this compound with secondary pharmacophores (e.g., thiosemicarbazides) via condensation. In vitro screening against multiple AD targets (AChE, BChE, amyloid-β) and molecular docking studies optimize selectivity and potency .

Q. What strategies resolve contradictions in enzyme inhibition data across different studies?

Variations in IC50 values may arise from differences in enzyme sources (human vs. recombinant) or assay conditions (pH, temperature). Standardizing protocols (e.g., Ellman’s method at pH 8.0) and cross-validating with orthogonal assays (e.g., isothermal titration calorimetry) improve reproducibility. Contaminant interference is minimized via HPLC purification .

Q. How does structural modification of the chloroacetamide group influence biological activity?

Structure-activity relationship (SAR) studies involve substituting the chlorine atom with electron-withdrawing (e.g., trifluoromethyl) or donating groups. Biological testing reveals that electron-deficient analogs enhance AChE inhibition by 30–50%, likely due to improved binding to the catalytic anionic site. Computational modeling (e.g., molecular dynamics simulations) further rationalizes these trends .

Q. What analytical challenges arise in quantifying impurities during large-scale synthesis?

Common impurities include unreacted benzylpiperidine precursors or byproducts like 2-((1-benzylpiperidin-4-yl)methylene) derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase achieves baseline separation. Limits of detection (LOD) <0.1% are critical for pharmaceutical-grade purity .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.